molecular formula C21H18O3 B11407418 9-ethyl-2,4-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one

9-ethyl-2,4-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11407418
M. Wt: 318.4 g/mol
InChI Key: WZEVWAJVLJBEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-ethyl-2,4-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various natural products. The structure of this compound consists of a fused furan and chromen ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-2,4-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one typically involves the condensation of substituted hydroxycoumarins with α-halogen ketones. One common method is the multicomponent condensation reaction, where 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid are used as starting materials . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the multicomponent reaction approach mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-2,4-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the furan and chromen rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

9-ethyl-2,4-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying interactions with biological macromolecules.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-ethyl-2,4-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate between DNA base pairs, leading to the formation of cross-links upon exposure to UV light. This property is particularly useful in phototherapy, where the compound is activated by UVA light to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-7H-furo[2,3-g]chromen-7-one
  • 9-Phenyl-7H-furo[2,3-f]chromen-7-one
  • 4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one

Uniqueness

9-ethyl-2,4-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and dimethyl groups, along with the phenyl ring, contributes to its unique reactivity and interaction with biological targets .

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

9-ethyl-2,4-dimethyl-3-phenylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C21H18O3/c1-4-14-11-17(22)24-16-10-12(2)18-19(15-8-6-5-7-9-15)13(3)23-21(18)20(14)16/h5-11H,4H2,1-3H3

InChI Key

WZEVWAJVLJBEDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=C(O3)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.